4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a variety of functional groups, including amide, imine, ether, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenoxyacetic acid with ethylamine to form an amide. This intermediate is then reacted with an aldehyde to form the imine. The final step involves the esterification of the imine with 4-nitrobenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amines from nitro groups.
Reduction: Formation of secondary amines from imines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxypropanoic acid: Another herbicide with similar functional groups.
4-Chloro-2-methylphenoxyacetic acid: A compound with similar biological activity.
Uniqueness
4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C24H19Cl2N3O7 |
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Molecular Weight |
532.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H19Cl2N3O7/c1-2-34-22-11-15(13-27-28-23(30)14-35-20-10-6-17(25)12-19(20)26)3-9-21(22)36-24(31)16-4-7-18(8-5-16)29(32)33/h3-13H,2,14H2,1H3,(H,28,30)/b27-13+ |
InChI Key |
BAIVIVHNXVZYBU-UVHMKAGCSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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